molecular formula C17H18ClNO2 B11595882 6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11595882
M. Wt: 303.8 g/mol
InChI Key: RKCVVZNQUKQCEJ-UHFFFAOYSA-N
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Description

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a chloro group, methoxyphenyl group, and dimethyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with 6-chloro-2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

    Industry: The compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcoumarins: These compounds share a similar benzoxazine structure and exhibit diverse biological activities.

    Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their wide range of biological activities.

Uniqueness

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the chloro and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for various chemical transformations and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

6-chloro-3-(3-methoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H18ClNO2/c1-11-7-16-15(12(2)17(11)18)9-19(10-21-16)13-5-4-6-14(8-13)20-3/h4-8H,9-10H2,1-3H3

InChI Key

RKCVVZNQUKQCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)C3=CC(=CC=C3)OC)C(=C1Cl)C

Origin of Product

United States

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